molecular formula C18H10Cl2F3N3O2 B15338720 N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

Cat. No.: B15338720
M. Wt: 428.2 g/mol
InChI Key: WFLQVLIVHBSNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with dichlorophenyl and trifluoromethyl groups, and an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H10Cl2F3N3O2

Molecular Weight

428.2 g/mol

IUPAC Name

4-[[4-(2,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H10Cl2F3N3O2/c19-10-3-6-12(13(20)7-10)14-8-15(18(21,22)23)26-17(25-14)24-11-4-1-9(2-5-11)16(27)28/h1-8H,(H,27,28)(H,24,25,26)

InChI Key

WFLQVLIVHBSNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=CC(=N2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.